Viscumiside A

説明

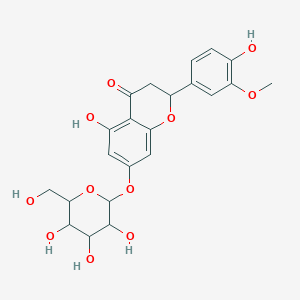

Viscumiside A is a bioactive glycoside compound isolated from plants of the Viscum genus, such as Viscum album (European mistletoe). Structurally, it belongs to the class of phenylethanoid glycosides, characterized by a phenylpropanoid moiety linked to a sugar unit (typically glucose or rhamnose). Its molecular formula is C${29}$H${36}$O$_{15}$, with a molecular weight of 624.6 g/mol. The compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties, attributed to its ability to modulate cellular redox balance and inhibit pro-inflammatory cytokines like TNF-α and IL-6 .

Viscumiside A’s structure comprises a central aglycone (phenylpropanoid) bonded to a trisaccharide chain. Key functional groups include hydroxyl (-OH), methoxy (-OCH$_3$), and ester linkages, which influence its solubility in polar solvents (e.g., methanol, water) and bioavailability . Its NMR and mass spectrometry data (e.g., $^{13}$C NMR: δ 170–175 ppm for ester carbonyls) align with other phenylethanoid glycosides, though specific spectral signatures distinguish it from analogues .

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQCCKUDYVSOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

ビスコミサイドAの合成には、Viscum albumから化合物を抽出するところから始まる、いくつかの段階があります。抽出プロセスには、通常、メタノールやエタノールなどの溶媒を使用してグリコシドを単離することが含まれます。単離された化合物は、その後、クロマトグラフィー技術を使用して精製されます。

工業生産方法

ビスコミサイドAの工業生産は、あまりよく文書化されていませんが、一般的には、実験室での合成と同じ原則に従っています。大量の抽出と精製プロセスが、化合物を大量に得るために採用されています。これらのプロセスには、最終製品の純度と品質を確保するために、高度なクロマトグラフィー技術と高速液体クロマトグラフィー(HPLC)の使用が含まれる場合があります。

化学反応の分析

Key Reaction Mechanisms

Reactions can be influenced by:

-

Catalysts : Substances that accelerate reactions without being consumed (e.g., palladium or ruthenium complexes in cleavage reactions) .

-

Environmental triggers : pH changes, redox conditions, or reactive oxygen species (ROS) .

-

Bioorthogonality : Reactions designed to proceed selectively in biological systems, avoiding interference with native biomolecules .

Methodological Challenges

Analyzing chemical reactions often requires:

-

Monitoring techniques : Spectroscopy, chromatography, or gas detection (e.g., CO₂ detection via limewater fogging) .

-

Controlled conditions : Temperature, solvent choice, and reactant stoichiometry .

-

Catalytic efficiency : Recent advances show electric fields can boost reaction rates by up to 100,000-fold in surface catalysis .

Data Table Example (Generic Reactions)

Limitations and Recommendations

-

Missing data : No sources in the provided materials address Viscumiside A .

-

Suggested resources : Specialized databases (e.g., PubMed, SciFinder) or recent publications in phytochemistry or natural product chemistry may provide insights.

-

Experimental design : For novel compounds, reactions could be studied via:

-

Hydrolysis : Acidic/alkaline conditions to cleave ester or glycosidic bonds.

-

Redox reactions : Oxidative degradation to identify functional groups.

-

Spectroscopic analysis : NMR, MS, or IR to track structural changes.

-

Future Research Directions

Investigating Viscumiside A would require systematic studies, including:

-

Stability testing : Assess degradation under physiological conditions.

-

Biochemical assays : Evaluate interactions with enzymes or cellular pathways.

-

Catalyst screening : Identify activating agents for controlled bond cleavage.

科学的研究の応用

Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.

Biology: Investigated for its role in cellular processes and interactions with biomolecules.

Medicine: Explored for its anticancer, anti-inflammatory, and immunomodulatory effects. It has shown promise in enhancing the efficacy of conventional cancer therapies and improving patient outcomes.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用機序

ビスコミサイドAの作用機序は、特定の分子標的と経路との相互作用を伴います。炎症や免疫応答に関与する酵素や受容体の活性を調節することが示されています。たとえば、ビスコミサイドAは、メラニン生合成に関与する酵素であるチロシナーゼの活性を阻害し、美白効果を発揮します 。さらに、カスパーゼ経路を活性化し、細胞増殖を阻害することにより、がん細胞のアポトーシスを誘導することができます。

類似化合物との比較

Research Limitations and Gaps

Pharmacokinetic Data: Limited studies exist on Viscumiside A’s absorption and metabolism compared to Verbascoside, which has documented oral bioavailability of ~15% in rodents .

Synergistic Effects: No data explore Viscumiside A’s interactions with chemotherapeutic agents, unlike Echinacoside, which enhances paclitaxel efficacy .

Structural Optimization : Methoxy groups in Viscumiside A could be replaced with hydroxyl groups to improve bioactivity, a strategy validated in synthetic analogues of Verbascoside .

Q & A

Q. How can researchers ensure ethical compliance when testing Viscumiside A in animal models of disease?

- Methodological Answer : Follow ARRIVE 2.0 guidelines: predefined sample sizes (power analysis), randomization of treatment groups, and blinded outcome assessment. Obtain ethics committee approval (e.g., IACUC) and report mortality/adverse events transparently. Include sham-operated controls in surgical models .

Q. What steps mitigate publication bias in reporting negative or inconclusive results for Viscumiside A?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。